molecular formula C15H19BrN2O3 B2661705 Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1955492-82-6

Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B2661705
CAS RN: 1955492-82-6
M. Wt: 355.232
InChI Key: PQYCJMUNEVALQL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, also known as Boc-3-bromomethylphenylalanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.

Scientific Research Applications

Chemical Structure and Properties

Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is a compound with significant relevance in scientific research, particularly in the synthesis and study of various chemical structures and reactivity patterns. For instance, research on compounds like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate highlights the intricate configurations and hydrogen bonding critical in understanding the chemical behavior of similar tert-butyl oxopiperazine derivatives (Kolter et al., 1996).

Synthesis and Reactivity

The synthesis pathways for tert-butyl oxopiperazine derivatives are diverse and underscore the compound's utility in creating potent intermediates for further chemical exploration. For example, efficient synthesis approaches have been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting methodologies that could be adapted for the synthesis of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, providing insights into the potential industrial scale-up due to the simplicity and high yields of these methods (Chen Xin-zhi, 2011).

Application in Catalysis and Molecular Interaction

Research into monomeric arylpalladium(II) halide complexes demonstrates the role of tert-butyl groups in stabilizing molecular structures through agostic interactions, a principle that can extend to the study of tert-butyl oxopiperazine derivatives in catalytic processes and the formation of complex molecular architectures (Stambuli et al., 2002).

Mimetics and Biological Analogues

The chemical framework of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate offers a scaffold for developing peptidic alpha-helix mimetics, as seen in the synthesis of 1,4-dipiperazino benzenes. These structures showcase the potential for creating bioactive molecules that mimic natural biological processes, providing a foundation for novel therapeutic agents (Maity & König, 2008).

Novelty in Synthetic Organic Chemistry

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions, exemplifies the innovative applications of tert-butyl oxopiperazine derivatives. These reactions facilitate the synthesis of complex organic molecules, contributing to advances in medicinal chemistry and materials science (Jasch et al., 2012).

properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-8-7-17-13(19)12(18)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYCJMUNEVALQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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